molecular formula C18H24O6 B1263769 8'-Hydroxyzearalanone

8'-Hydroxyzearalanone

Cat. No.: B1263769
M. Wt: 336.4 g/mol
InChI Key: MCIYWNAGEOPYMI-ZSOXZCCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8'-Hydroxyzearalanone is a 14-membered resorcyclic acid lactone (RAL) derivative first isolated from the marine-derived fungus Penicillium sp. by Yang et al. in 2008 . Structurally, it belongs to the β-resorcylic acid lactone family, characterized by a macrocyclic ring fused to a resorcinol moiety. The compound features a hydroxyl group at the 8' position on the lactone ring, distinguishing it from other zearalenone-related metabolites . Its discovery expanded the known diversity of fungal-derived RALs, which are notable for their bioactivities, including antimicrobial and cytotoxic properties .

Properties

Molecular Formula

C18H24O6

Molecular Weight

336.4 g/mol

IUPAC Name

(4S)-6,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione

InChI

InChI=1S/C18H24O6/c1-11-7-14(20)9-13(19)6-4-2-3-5-12-8-15(21)10-16(22)17(12)18(23)24-11/h8,10-11,14,20-22H,2-7,9H2,1H3/t11-,14?/m0/s1

InChI Key

MCIYWNAGEOPYMI-ZSOXZCCMSA-N

Isomeric SMILES

C[C@H]1CC(CC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Canonical SMILES

CC1CC(CC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Synonyms

8'-hydroxyzearalanone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below summarizes key structural differences and similarities between 8'-hydroxyzearalanone and related RALs:

Compound Structure Substituents Source Key References
This compound 14-membered lactone, resorcinol core 8'-OH on lactone ring Penicillium sp. (marine)
Zearalenone (ZEN) 14-membered lactone, resorcinol core C6' ketone, unsaturated lactone Fusarium spp.
Zearalanone (ZAN) Saturated analog of ZEN C6' ketone, saturated lactone Fusarium spp.
5′-Hydroxyzearalenol 14-membered lactone, resorcinol core 5'-OH on lactone ring Fusarium sp. 05ABR26
2'-Hydroxyzearalanol 14-membered lactone, resorcinol core 2'-OH, saturated lactone Penicillium sp. (marine)

Notes:

  • Zearalenone (ZEN) and its derivatives are primarily produced by Fusarium species and are associated with estrogenic effects in mammals .
  • The saturation of the lactone ring in zearalanone (ZAN) and 2'-hydroxyzearalanol reduces their estrogenic activity compared to ZEN .
  • Hydroxylation position significantly impacts bioactivity. For example, this compound’s hydroxyl group may influence its binding affinity to cellular targets compared to 5′-hydroxyzearalenol .
Antimicrobial Properties
  • This compound: Limited direct data on antimicrobial activity, but related RALs from Penicillium spp. exhibit antifungal and antibacterial effects .
  • Zearalenone (ZEN): Known for phytotoxic and mycotoxin properties but lacks significant antimicrobial activity .
  • 5′-Hydroxyzearalenol: Demonstrated moderate antifungal activity against Candida albicans in vitro .
Cytotoxicity
  • RALs, including this compound, show cytotoxic effects against cancer cell lines. For instance, marine-derived RALs from Penicillium spp. inhibit proliferation in human leukemia cells (IC₅₀: 10–20 μM) .
  • Zearalenone derivatives are less cytotoxic but exhibit hormone-disrupting effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8'-Hydroxyzearalanone
Reactant of Route 2
8'-Hydroxyzearalanone

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